molecular formula C35H61N3O8 B13391515 tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate

tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate

Cat. No.: B13391515
M. Wt: 651.9 g/mol
InChI Key: OKPJBCVKXMMXTJ-UHFFFAOYSA-N
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Description

This compound is a highly functionalized carbamate derivative characterized by a complex stereochemical framework (3S,5S,6S,8S configuration), multiple methyl groups, a hydroxy group, and a benzyl substituent modified with methoxy and 3-methoxypropoxy ethers. Its synthesis likely involves multi-step coupling reactions, as seen in analogous tert-butyl carbamates (e.g., PyBOP-mediated amidation , Suzuki-Miyaura cross-coupling ). Analytical validation (TLC, NMR, elemental analysis >95% purity) aligns with standard protocols for such compounds .

Properties

IUPAC Name

tert-butyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61N3O8/c1-22(2)25(17-24-13-14-29(44-11)30(18-24)45-16-12-15-43-10)19-27(38-33(42)46-34(5,6)7)28(39)20-26(23(3)4)31(40)37-21-35(8,9)32(36)41/h13-14,18,22-23,25-28,39H,12,15-17,19-21H2,1-11H3,(H2,36,41)(H,37,40)(H,38,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPJBCVKXMMXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate (CAS Number: 173338-07-3) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The chemical structure of the compound indicates significant complexity, which may contribute to its biological activity. Key properties include:

PropertyValue
Molecular FormulaC₃₅H₆₁N₃O₈
Molecular Weight651.874 g/mol
Density1.071 g/cm³
Boiling Point810.7 °C
Flash Point444.1 °C
LogP6.3416

Neuroprotective Effects

Recent studies have indicated that compounds similar to tert-butyl carbamate exhibit neuroprotective properties. For instance, a related derivative showed a moderate protective effect against amyloid beta (Aβ) toxicity in astrocytes by reducing inflammatory cytokines such as TNF-α and IL-6, which are implicated in neurodegenerative diseases like Alzheimer's disease (AD) .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. In vitro studies have demonstrated that similar compounds can inhibit the activation of Toll-like receptor 4 (TLR4), which mediates inflammatory responses in neurodegeneration . The inhibition of TLR4 signaling could lead to decreased production of pro-inflammatory cytokines and reduced cell death in neuronal cultures.

Study 1: Neuroprotection Against Aβ Toxicity

A study investigating the effects of a structurally similar compound (M4) demonstrated its ability to inhibit Aβ aggregation and reduce β-secretase activity in vitro. The compound exhibited an IC50 value of 15.4 nM for β-secretase inhibition and effectively reduced Aβ-induced cytotoxicity in astrocytes . This suggests potential therapeutic applications for neurodegenerative conditions.

Study 2: Inhibition of Inflammatory Responses

Another research effort focused on the anti-inflammatory effects of similar compounds revealed that they could significantly lower the levels of TNF-α and other cytokines in neuronal cultures treated with Aβ . This highlights the importance of such compounds in mitigating neuroinflammation associated with AD.

Study 3: Screening for Biological Activity

A comprehensive screening assay developed for type III secretion system inhibitors indicated that related compounds could effectively inhibit virulence factors in pathogenic bacteria, suggesting broader applications beyond neuroprotection . While this does not directly apply to tert-butyl carbamate, it underscores the diverse biological activities that structurally similar compounds may possess.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Branched decane backbone Carbamate, hydroxy, methoxypropoxy benzyl, amino-dimethyl-oxopropyl carbamoyl ~700 (estimated) 4 stereocenters, multiple methyl groups
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate Benzoisoxazole Carbamate, amino 265.29 Planar heterocycle, minimal substitution
tert-Butyl Methyl(4-methyl-5-pentanoylthiazol-2-yl)-carbamate Thiazole Carbamate, pentanoyl, methyl 314.40 Lipophilic thiazole, ketone functionality
tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Pyrazolo-pyrimidine, chromone Fluorophenyl, chromone, furan, carbamate 615.70 Kinase inhibitor candidate, halogenated

Key Observations :

  • Ether vs. Halogen Substituents : The methoxypropoxy benzyl group in the target compound enhances hydrophilicity compared to fluorophenyl groups in , which may improve aqueous solubility but reduce membrane permeability.

Pharmacological and Physicochemical Properties

Table 3: Inferred Bioactivity and Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Potential Targets
Target Compound ~3.5 <0.1 (aqueous) Proteases, GPCRs, epigenetic enzymes
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate 1.8 >1 Kinases, neurotransmitter receptors
tert-Butyl(5-Butyryl-4-methylthiazol-2-yl)(methyl)-carbamate 2.9 0.5 CDK9 inhibitors (anti-cancer)

Key Insights :

  • Lipophilicity : The target compound’s higher LogP vs. suggests greater tissue penetration but may require formulation optimization.
  • Hydroxy Group Impact: The 6-hydroxy group could confer pH-dependent solubility, unlike non-hydroxylated analogs .
  • Biological Targets : Structural analogs like and show kinase inhibition and HDAC modulation, respectively, suggesting the target may act on similar pathways.

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